![molecular formula C28H21BrO2 B14366205 [(1-Bromoethane-1,2-diyl)di(4,1-phenylene)]bis(phenylmethanone) CAS No. 92345-80-7](/img/structure/B14366205.png)
[(1-Bromoethane-1,2-diyl)di(4,1-phenylene)]bis(phenylmethanone)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(1-Bromoethane-1,2-diyl)di(4,1-phenylene)]bis(phenylmethanone) is an organobromine compound with a complex structure that includes bromine, phenyl, and methanone groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Bromoethane-1,2-diyl)di(4,1-phenylene)]bis(phenylmethanone) typically involves a bromination reaction. One common method includes the bromination of a solution of 4,4’-diaminobiphenyl in glacial acetic acid using bromine dissolved in glacial acetic acid . The reaction conditions must be carefully controlled to ensure the correct substitution and to avoid over-bromination.
Industrial Production Methods
While specific industrial production methods for [(1-Bromoethane-1,2-diyl)di(4,1-phenylene)]bis(phenylmethanone) are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification processes to ensure the compound’s purity.
化学反応の分析
Types of Reactions
[(1-Bromoethane-1,2-diyl)di(4,1-phenylene)]bis(phenylmethanone) can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would be required.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenylmethanone derivatives, while oxidation and reduction reactions would produce different oxidized or reduced forms of the compound.
科学的研究の応用
[(1-Bromoethane-1,2-diyl)di(4,1-phenylene)]bis(phenylmethanone) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Used in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of [(1-Bromoethane-1,2-diyl)di(4,1-phenylene)]bis(phenylmethanone) involves its interaction with molecular targets through its bromine and phenyl groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific context. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it could interact with enzymes and receptors in biological systems .
類似化合物との比較
Similar Compounds
1,1-Dibromoethane: Another organobromine compound with a simpler structure.
4,4’-(Ethane-1,2-diyl)bis(2,6-dibromoaniline): A compound with a similar brominated ethane backbone.
Uniqueness
[(1-Bromoethane-1,2-diyl)di(4,1-phenylene)]bis(phenylmethanone) is unique due to its combination of bromine, phenyl, and methanone groups, which confer specific chemical properties and potential applications not found in simpler compounds. Its complex structure allows for a wide range of chemical reactions and interactions, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
92345-80-7 |
|---|---|
分子式 |
C28H21BrO2 |
分子量 |
469.4 g/mol |
IUPAC名 |
[4-[2-(4-benzoylphenyl)-2-bromoethyl]phenyl]-phenylmethanone |
InChI |
InChI=1S/C28H21BrO2/c29-26(21-15-17-25(18-16-21)28(31)23-9-5-2-6-10-23)19-20-11-13-24(14-12-20)27(30)22-7-3-1-4-8-22/h1-18,26H,19H2 |
InChIキー |
HALPBHOGYNUAIQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CC(C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~1~,N~10~-Bis[(4-methylpiperazin-1-yl)methyl]decanediamide](/img/structure/B14366124.png)
![2-({[1-Methoxy-3-(tetradecyloxy)propan-2-YL]oxy}methyl)oxirane](/img/structure/B14366130.png)
![2-[(2-Methylphenoxy)acetyl]benzamide](/img/structure/B14366141.png)


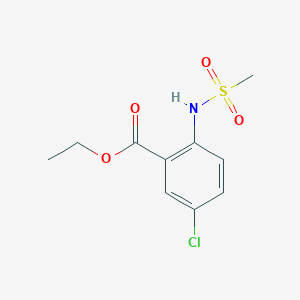
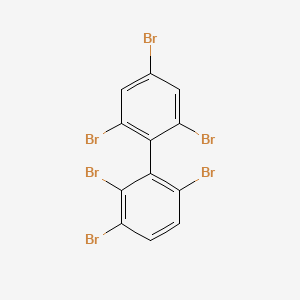
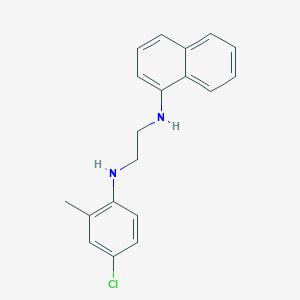
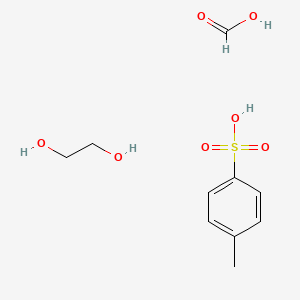
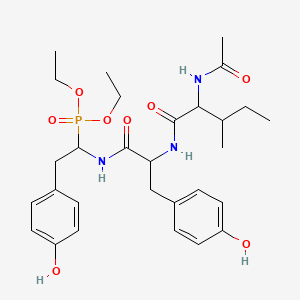

![[Bromo(cyclohexylidene)methyl]benzene](/img/structure/B14366207.png)


